molecular formula C20H25N3O4 B4471388 Ethyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate

Ethyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate

Cat. No.: B4471388
M. Wt: 371.4 g/mol
InChI Key: RBPCCAJOPJGIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate is a complex organic compound that features a combination of various functional groups, including an ethyl ester, an oxazole ring, and a pyrrolidine ring. This compound is of interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the pyrrolidine ring via a nucleophilic substitution reaction. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases and conditions.

    Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate derivatives, oxazole-containing compounds, and pyrrolidine-based molecules. Examples include:

  • Ethyl 4-aminobenzoate
  • 5-methyl-1,2-oxazole
  • Pyrrolidine-2-carboxylic acid

Uniqueness

Ethyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidine-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-4-26-19(24)14-7-9-15(10-8-14)21-20(25)23-11-5-6-17(23)16-12-18(13(2)3)27-22-16/h7-10,12-13,17H,4-6,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPCCAJOPJGIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2C3=NOC(=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate
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Ethyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate
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Ethyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate
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Ethyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate
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Ethyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate
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Ethyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate

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